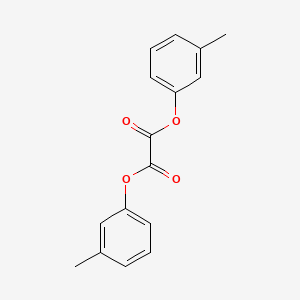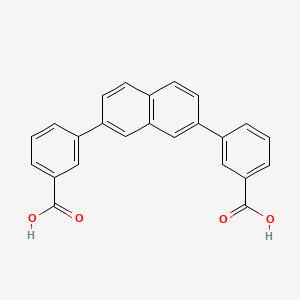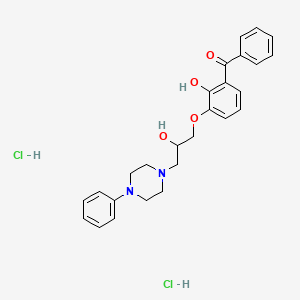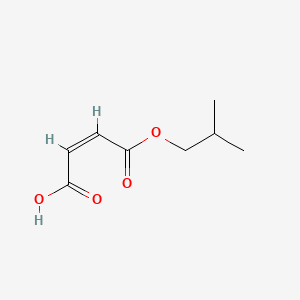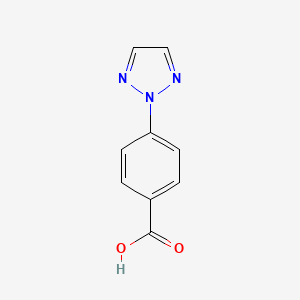
Bis(dibenzoylmethanato)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dibenzoylmethanato)palladium is a coordination compound where palladium is complexed with two dibenzoylmethane ligands. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is widely used in various fields, including catalysis, materials science, and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COC6H5+2NaOAc→Pd(C6H5COCHCOC6H5)2+2NaCl+2HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or colloids.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.
Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Wirkmechanismus
The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(dibenzoylmethanato)nickel
- Bis(dibenzoylmethanato)copper
- Bis(dibenzoylmethanato)cadmium
Uniqueness
Bis(dibenzoylmethanato)palladium is unique due to its superior catalytic properties compared to its nickel, copper, and cadmium counterparts. Palladium complexes are generally more effective in catalyzing cross-coupling reactions and other organic transformations, making them highly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C30H22O4Pd |
|---|---|
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
1,3-diphenylpropane-1,3-dione;palladium(2+) |
InChI |
InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2 |
InChI-Schlüssel |
XQEHGWZMLVECOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


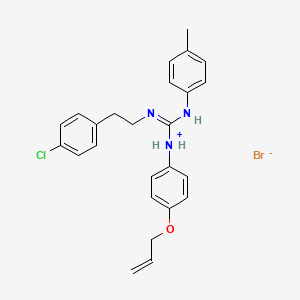
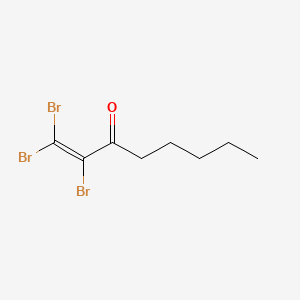
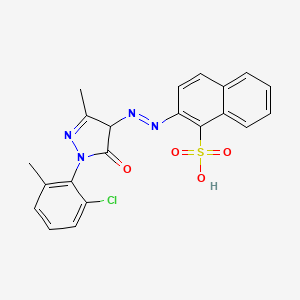
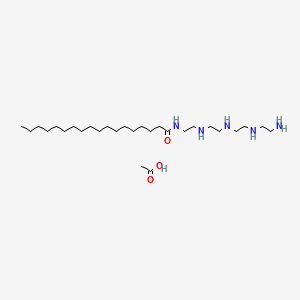
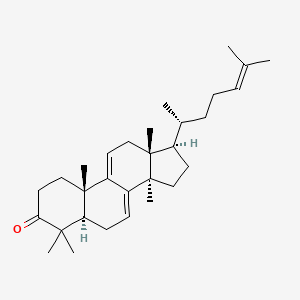

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
